L 693989

Description

Classification within Antifungal Agents: Pneumocandin Lipopeptides

L-693989 belongs to the echinocandin class of antifungal lipopeptides. This class of compounds is characterized by a cyclic hexapeptide core linked to a fatty acid side chain. Echinocandins, including the pneumocandins, exert their antifungal effect by targeting the fungal cell wall.

Historical Context of Preclinical Investigations of L-693989

Preclinical investigations of L-693989 focused on evaluating its efficacy against various fungal pathogens in animal models. Studies in immunocompromised rat models demonstrated its activity against Pneumocystis carinii pneumonia (PCP) and candidiasis. nih.gov

Research highlighted the potency of L-693989 in these models. For instance, in a rat model of PCP, L-693989 was found to be significantly more potent than cilofungin (B1669029), an earlier echinocandin analog. nih.gov Early studies explored different routes of administration, including aerosolized delivery for the prophylaxis of Pneumocystis carinii in rats.

Comparative studies with other pneumocandin derivatives also provided valuable data on the structure-activity relationships within this class of antifungals. nih.gov

The following table summarizes some key findings from preclinical efficacy studies:

| Compound | Animal Model | Efficacy Observation | Reference |

| L-693989 | Rat model of PCP | Effective in improving survival; more potent than cilofungin. | nih.gov |

| L-693989 | Rat model of Candidiasis | Demonstrated efficacy. | |

| L-693989 | Rat model of IPA | Delayed mortality when administered before infection. | |

| L-693989 | Rat model (P. carinii) | Oral doses effective in eliminating cysts. | nih.gov |

| Cilofungin | Rat model of PCP | Less potent than L-6939989. | nih.gov |

Significance in the Study of Fungal Pathogenesis and Antifungal Development

The investigation into L-693989 contributed significantly to the understanding of fungal pathogenesis, particularly concerning the essential role of the cell wall. Like other echinocandins, L-693989 acts by non-competitively inhibiting 1,3-beta-D-glucan synthase, an enzyme crucial for the synthesis of 1,3-beta-D-glucan, a major structural component of the cell wall in many pathogenic fungi, including Candida and Aspergillus species, as well as Pneumocystis carinii. This mechanism of action, targeting a fungal-specific pathway absent in mammalian cells, underscored the potential for selective toxicity.

Furthermore, L-693989's role as a prodrug of pneumocandin B0 and its evaluation alongside other semisynthetic pneumocandin analogs were integral to the development of newer echinocandin antifungals. nih.govnih.gov The knowledge gained from studies on compounds like L-693989 provided a foundation for the synthesis and development of clinically successful echinocandins such as caspofungin (originally known as MK-0991 or L-743,872), which is also derived from pneumocandin B0. nih.gov This lineage highlights the historical importance of L-693989 in the progression of antifungal drug discovery and the ongoing effort to combat fungal infections.

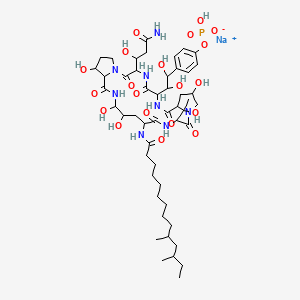

Structure

2D Structure

Properties

CAS No. |

138661-20-8 |

|---|---|

Molecular Formula |

C50H80N8NaO20P |

Molecular Weight |

1167.2 g/mol |

IUPAC Name |

sodium;[4-[2-[3-(3-amino-1-hydroxy-3-oxopropyl)-18-(10,12-dimethyltetradecanoylamino)-11,20,21,25-tetrahydroxy-15-(1-hydroxyethyl)-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-6-yl]-1,2-dihydroxyethyl]phenyl] hydrogen phosphate |

InChI |

InChI=1S/C50H81N8O20P.Na/c1-5-25(2)20-26(3)12-10-8-6-7-9-11-13-37(65)52-31-22-35(63)46(70)56-48(72)41-33(61)18-19-57(41)50(74)39(34(62)23-36(51)64)54-47(71)40(43(67)42(66)28-14-16-30(17-15-28)78-79(75,76)77)55-45(69)32-21-29(60)24-58(32)49(73)38(27(4)59)53-44(31)68;/h14-17,25-27,29,31-35,38-43,46,59-63,66-67,70H,5-13,18-24H2,1-4H3,(H2,51,64)(H,52,65)(H,53,68)(H,54,71)(H,55,69)(H,56,72)(H2,75,76,77);/q;+1/p-1 |

InChI Key |

VAHIZUPRWJROTF-RBKNGNFHSA-M |

SMILES |

CCC(C)CC(C)CCCCCCCCC(=O)NC1CC(C(NC(=O)C2C(CCN2C(=O)C(NC(=O)C(NC(=O)C3CC(CN3C(=O)C(NC1=O)C(C)O)O)C(C(C4=CC=C(C=C4)OP(=O)(O)[O-])O)O)C(CC(=O)N)O)O)O)O.[Na+] |

Canonical SMILES |

CCC(C)CC(C)CCCCCCCCC(=O)NC1CC(C(NC(=O)C2C(CCN2C(=O)C(NC(=O)C(NC(=O)C3CC(CN3C(=O)C(NC1=O)C(C)O)O)C(C(C4=CC=C(C=C4)OP(=O)(O)[O-])O)O)C(CC(=O)N)O)O)O)O.[Na+] |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

L 693989; L-693989; L693989; L-693,989; L 693,989; L693,989; |

Origin of Product |

United States |

Mechanistic Elucidation of L 693989 Antifungal Action

Molecular Target Identification: Inhibition of β-(1,3)-D-Glucan Synthase

L-693989 functions by inhibiting β-(1,3)-D-glucan synthase, an enzyme essential for the biosynthesis of β-(1,3)-D-glucan. patsnap.comcapes.gov.brnih.govwikipedia.org This polysaccharide is a major structural component of the cell wall in many pathogenic fungi, including Candida and Aspergillus species, and is absent in mammalian cells, making it an attractive target for antifungal therapy. researchgate.netpatsnap.comresearchgate.net

Non-Competitive Inhibition Modality

L-693989, similar to other lipopeptide antifungals like echinocandins, acts as a non-competitive inhibitor of β-(1,3)-D-glucan synthase. nih.govresearchgate.netresearchgate.netnih.govebsco.com This means that L-693989 binds to the enzyme at a site distinct from the substrate-binding site, altering the enzyme's conformation and reducing its catalytic activity regardless of the substrate concentration. annualreviews.org

Consequences for Fungal Cell Wall Integrity and Osmotic Stability

The inhibition of β-(1,3)-D-glucan synthesis by L-693989 directly impacts the structural integrity of the fungal cell wall. patsnap.com The cell wall provides essential mechanical support and protects the fungal cell from osmotic stress in its environment. researchgate.netresearchgate.netmdpi.comnih.gov By reducing the amount of β-(1,3)-D-glucan, L-693989 weakens the cell wall, making the fungal cell susceptible to lysis due to internal osmotic pressure. nih.govpatsnap.com This disruption of cell wall integrity is a key factor in the antifungal activity of L-693989.

Effects on Fungal Cellular Processes

Beyond its direct effect on cell wall synthesis, L-693989 influences several critical fungal cellular processes, impacting growth, morphology, and development.

Impact on Fungal Growth and Replication

Inhibition of β-(1,3)-D-glucan synthesis by L-693989 leads to a significant impact on fungal growth and replication. nih.govpsu.edu With a compromised cell wall, fungal cells are unable to maintain their shape and withstand the turgor pressure necessary for normal growth and division. This results in impaired proliferation and, in susceptible organisms, cell death. nih.govpatsnap.com Studies have shown that L-693989 can effectively reduce fungal loads in experimental models. nih.govresearchgate.net

Morphological Alterations in Fungal Hyphae

L-693989 induces profound morphological changes in susceptible fungi, particularly in filamentous forms like Aspergillus species. capes.gov.brasm.org These alterations include the formation of abnormally swollen germ tubes, highly branched hyphal tips, and cells with distended, balloon-like shapes. capes.gov.brasm.org Electron microscopy has confirmed that these morphological changes are linked to alterations in the cell wall, with treated germlings exhibiting thickened walls and a conspicuous dark outer layer, especially in subapical regions. capes.gov.brasm.org These observed morphological effects correlate with the compound's activity against (1,3)-beta-D-glucan synthase. capes.gov.br

Evidence for DNA Synthesis Inhibition in Pneumocystis carinii Trophozoites

Research into the mechanism of action of L-693989, a pneumocandin and a β-1,3-glucan synthesis inhibitor, has provided insights into its effects on Pneumocystis carinii. While its primary target is β-1,3-glucan synthesis, essential for cyst wall formation, studies have also investigated its impact on other cellular processes, including DNA synthesis in the trophozoite stage.

A study utilizing cytochemical analyses on P. carinii isolated from rats treated with L-693989 explored the compound's effect on DNA replication in trophozoites. nih.gov The study employed fluorescent staining techniques, specifically 4',6-diamidino-2-phenylindole (DAPI) and DB181, which bind to DNA, to assess the DNA content within trophozoite nuclei. nih.gov

The findings indicated that fluorescence intensities of trophozoite nuclei from drug-treated rats were higher compared to those from untreated control animals. nih.gov This observation suggests that DNA replication was occurring in the presence of L-693989. nih.gov However, despite apparent DNA synthesis, the study proposed that the compound might be inhibiting subsequent cellular division processes, such as cytokinesis and potentially karyokinesis (nuclear division). nih.gov This suggests a potential decoupling of DNA replication from cell division in treated trophozoites.

This evidence indicates that L-693989, while primarily targeting cyst development by inhibiting β-1,3-glucan synthesis, does not appear to directly inhibit DNA replication in P. carinii trophozoites. nih.gov The persistence of trophozoite forms observed in some studies following L-693989 treatment, particularly in therapeutic settings, might be related to this lack of direct inhibition of DNA synthesis and the compound's stage-specific activity primarily against cyst development. researchgate.netnih.govnih.govcapes.gov.brresearchgate.netresearchgate.net

Preclinical Efficacy and Biological Activity of L 693989

In Vitro Antifungal Efficacy Assessments

Susceptibility of Pneumocystis carinii

In vitro evaluations have established the potent activity of L-693989 against Pneumocystis carinii, a fungus responsible for a severe form of pneumonia, particularly in immunocompromised individuals. Research has shown that L-693989 effectively inhibits the development of P. carinii cysts. nih.gov While trophozoites are still present in the early stages of treatment, the compound's primary impact is on the cyst form, a critical stage in the organism's life cycle. nih.gov

Further investigation into the mechanism of action revealed that while L-693989 prevents the formation of cysts, it does not inhibit DNA replication within the trophozoites. nih.gov This suggests that the compound specifically interferes with the process of cyst wall formation, which is dependent on β-1,3-glucan synthesis, leading to a blockage in cytokinesis and potentially karyokinesis. nih.gov

Efficacy against Candida Species

As a member of the echinocandin class of antifungal agents, L-693989's activity is rooted in its ability to inhibit 1,3-β-D-glucan synthase. This enzyme is crucial for maintaining the integrity of the cell wall in Candida species. The inhibition of this enzyme leads to a weakened cell wall, making the fungal cells susceptible to osmotic stress and lysis. While specific minimum inhibitory concentration (MIC) data for L-693989 against a wide range of Candida species is not extensively detailed in the available literature, the established mechanism of action provides a strong basis for its anti-Candida potential. The efficacy of echinocandins as a class is well-documented, with potent activity against various Candida species, including those that may be resistant to other antifungal agents like fluconazole.

Table 1: In Vitro Efficacy of Echinocandins Against Candida Species (General Data)

| Candida Species * | Typical MIC Range for Echinocandins (µg/mL) |

| Candida albicans | 0.015 - 0.5 |

| Candida glabrata | 0.03 - 0.25 |

| Candida parapsilosis | 1 - 4 |

| Candida tropicalis | 0.03 - 0.25 |

| Candida krusei | 0.06 - 0.5 |

Note: This table represents general susceptibility patterns for the echinocandin class of drugs and is for illustrative purposes. Specific MIC values for L-693989 may vary.

Activity against Aspergillus Species

A notable characteristic of echinocandins, including compounds like L-693989, is the observed discrepancy between their in vitro activity and in vivo efficacy against Aspergillus species. In vitro susceptibility testing of Aspergillus often yields high minimum inhibitory concentrations (MICs), which might suggest limited clinical effectiveness. However, preclinical and clinical studies have frequently demonstrated a better therapeutic response than what the in vitro data would predict. This disparity is thought to be due to the unique morphological effects the drug has on the growing hyphae of Aspergillus.

For echinocandins, the concept of Minimum Effective Concentration (MEC) is often more relevant than the traditional MIC when assessing activity against filamentous fungi like Aspergillus. The MEC is defined as the lowest concentration of the drug that leads to the growth of abnormal, stunted, and highly branched hyphae. This morphological change, rather than complete growth inhibition, is the characteristic effect of 1,3-β-D-glucan synthase inhibitors on molds. The disruption of normal hyphal growth at the tips is a critical factor in the drug's in vivo efficacy, as it impairs the ability of the fungus to invade host tissues.

Table 2: In Vitro Activity of Echinocandins Against Aspergillus Species (General Data)

| Aspergillus Species * | Typical MEC Range for Echinocandins (µg/mL) |

| Aspergillus fumigatus | ≤0.015 - 0.125 |

| Aspergillus flavus | ≤0.015 - 0.06 |

| Aspergillus niger | ≤0.015 - 0.06 |

| Aspergillus terreus | ≤0.015 - 0.125 |

Note: This table represents general susceptibility patterns for the echinocandin class of drugs and is for illustrative purposes. Specific MEC values for L-693989 may vary.

Correlation between Enzyme Inhibition and In Vitro Antifungal Activity

The antifungal activity of L-693989 is directly linked to its inhibition of the target enzyme, 1,3-β-D-glucan synthase. The concentration of the drug required to inhibit 50% of the enzyme's activity is known as the IC50 value. For the echinocandin class of drugs, a strong correlation has been established between the IC50 for 1,3-β-D-glucan synthase and the MIC or MEC values against susceptible fungi. Mutations in the FKS1 gene, which encodes a subunit of the glucan synthase enzyme, can lead to reduced sensitivity of the enzyme to the inhibitor. This reduced enzyme sensitivity directly correlates with an increase in the MIC for the fungus, providing a clear link between target enzyme inhibition and the observable antifungal effect. nih.gov This relationship underscores the specific and targeted mechanism of action of L-693989.

In Vivo Efficacy Studies in Animal Models

The in vivo efficacy of the water-soluble lipopeptide antifungal agent, L-693,989, has been evaluated in various rodent models, particularly for its activity against Pneumocystis carinii and Aspergillus fumigatus. These studies have been crucial in determining its potential as a prophylactic and therapeutic agent for opportunistic fungal infections.

Immunosuppressed rat models have been instrumental in assessing the anti-Pneumocystis activity of L-693,989. These models typically involve the use of corticosteroids, such as dexamethasone, to induce a state of immunosuppression in rats with latent P. carinii infections, leading to the development of acute pneumonia.

L-693,989 has demonstrated potent prophylactic efficacy in preventing the development of P. carinii pneumonia (PCP) in immunosuppressed rats. When administered parenterally as a daily prophylactic agent, L-693,989 was effective in preventing the development of both P. carinii cysts and trophozoites. asm.org This suggests that the cyst stage of P. carinii may be an essential step in the multiplication of trophozoites. asm.org In rats receiving prophylactic treatment, the characteristic foamy exudate associated with P. carinii infections was absent from their lungs. asm.org

Oral administration of L-693,989 also showed prophylactic efficacy, with a daily dose preventing the development of cysts. asm.org Furthermore, studies on related, more potent pneumocandin analogs have shown that a once-daily oral prophylactic dose could prevent cyst development, and a higher dose could prevent the development of all P. carinii organisms, including both cysts and trophozoites. nih.gov

In studies evaluating its therapeutic potential, L-693,989 was administered to rats that had already developed acute PCP following six weeks of immunosuppression. In these therapeutic models, parenteral administration of L-693,989 for four days effectively eliminated 90% of P. carinii cysts at a dose of 0.15 mg/kg of body weight. asm.org

Despite the significant reduction in cyst forms, trophozoite forms of P. carinii were still detectable in these animals. asm.org A longer, three-week therapy study revealed that the trophozoite load did not increase during treatment, but the trophozoites present at the start of therapy appeared to persist. asm.org This observation is likely due to the compound's specific mechanism of action against cyst development and the severe immunosuppression of the rat model. asm.org

Oral administration of L-693,989 for the treatment of acute infections was also evaluated, with a 90% effective dose for cyst clearance identified. asm.org Studies on the successor compound, MK-991, further support the efficacy of pneumocandins in treating acute PCP, demonstrating significant cyst clearance with oral administration in rats. nih.gov

Therapeutic Efficacy of L-693,989 in Acute P. carinii Pneumonia in Rats

| Administration Route | Key Finding | Source |

|---|---|---|

| Parenteral | Eliminated 90% of cysts in 4 days. | asm.org |

| Oral | Demonstrated a 90% effective dose for acute infection therapy. | asm.org |

Given the limited oral bioavailability of L-693,989, aerosol delivery was explored as an alternative administration route for the prevention of PCP. nih.govnih.gov In these studies, immunosuppressed rats were exposed to a nebulized solution of L-693,989 in a nose-exposure inhalation chamber during the six-week immunosuppression period. nih.gov

The research determined that aerosolized L-693,989 effectively prevented the development of P. carinii cysts and trophozoites, as well as the associated pneumonia. nih.gov This demonstrates the potential of L-693,989 as an aerosolized prophylactic agent for PCP. nih.gov

Prophylactic Efficacy of Aerosolized L-693,989 in Rat PCP Model

| Delivery Method | Key Finding | Source |

|---|---|---|

| Aerosolized (Nebulized Solution) | Effectively prevented the development of P. carinii cysts and trophozoites. | nih.gov |

The efficacy of L-693,989 has also been investigated in rodent models of invasive aspergillosis, a severe and often fatal infection in immunocompromised individuals.

In a rat model of pulmonary aspergillosis, where animals were immunosuppressed and then inoculated intratracheally with Aspergillus fumigatus conidia, L-693,989 demonstrated significant efficacy. Untreated control animals in this model developed a progressive and rapidly fatal bronchopneumonia.

Parenteral administration of L-693,989 was effective in delaying mortality. Furthermore, prophylactic administration of aerosolized L-693,989 also showed a delay in mortality in this model. These findings indicate that L-693,989 is highly effective in an animal model of pulmonary aspergillosis.

Murine Models of Candidiasis

The preclinical efficacy of L-693-989 has been evaluated in various murine models designed to simulate different forms of candidiasis in humans. These models are crucial for understanding the potential therapeutic activity of new antifungal compounds.

Systemic Candidiasis Models

Systemic candidiasis models in mice, typically induced by intravenous injection of Candida albicans, are standard for assessing the in vivo efficacy of antifungal agents against disseminated infections. These models allow for the evaluation of key outcomes such as animal survival and the reduction of fungal burden in target organs, most notably the kidneys. While these models are well-established for testing novel antifungal compounds, specific research data detailing the efficacy of L-693-989, such as survival rates or quantitative fungal load reduction in the kidneys, were not available in the reviewed literature.

Table 1: Efficacy of L-693-989 in Murine Models of Systemic Candidiasis

| Model Type | Key Endpoints | Efficacy Data for L-693-989 |

|---|---|---|

| Disseminated/Systemic Candidiasis | Survival Rate | Data not available in searched literature |

| Fungal Burden (CFU/g) in Kidneys | Data not available in searched literature |

CFU = Colony-Forming Units

Models of Oropharyngeal and Gastrointestinal Mucosal Colonization

A specialized murine model has been developed to evaluate antifungal agents against oropharyngeal and gastrointestinal (GI) mucosal colonization by Candida albicans, mimicking the conditions seen in immunocompromised individuals. capes.gov.brresearchgate.net This model utilizes mice depleted of CD4+ T lymphocytes to simulate immunodeficiency and employs antibiotic treatment to reduce native gut flora, thus facilitating robust Candida colonization of the alimentary tract. capes.gov.brnih.gov

In this model, L-693-989 demonstrated significant efficacy. capes.gov.brresearchgate.net When administered to colonized, CD4+-deficient mice, the compound was effective in reducing the fungal load in both the oral cavity and the gastrointestinal tract. capes.gov.brresearchgate.net

Table 2: Efficacy of L-693-989 in Murine Model of Oropharyngeal and GI Candidiasis

| Site of Colonization | Efficacy Outcome | Finding |

|---|---|---|

| Oral Mucosa | Reduction in Oral CFU | Superior efficacy relative to sham-treated controls |

| Gastrointestinal Tract | Reduction in Fecal CFU | Superior efficacy relative to sham-treated controls |

CFU = Colony-Forming Units

Comparative Efficacy Studies with Other Antifungal Agents in Animal Models

The therapeutic potential of L-693-989 has been contextualized through comparative studies against other established antifungal agents in animal models.

In a murine model of oropharyngeal and gastrointestinal candidiasis, the efficacy of L-693-989 was evaluated alongside several other antifungal drugs. capes.gov.brresearchgate.net The study found that L-693-989, along with L-733-560, fluconazole, and ketoconazole, exhibited superior efficacy in reducing the colony-forming units (CFU) of C. albicans in both oral swabs and feces when compared to untreated controls. capes.gov.brresearchgate.net In the same model, the polyene antifungal nystatin (B1677061) was found to be only moderately effective at reducing fungal colonization. capes.gov.brresearchgate.net

Table 3: Comparative Efficacy of L-693-989 in a Murine Oropharyngeal/GI Candidiasis Model

| Compound | Efficacy vs. Sham-Treated Control |

|---|---|

| L-693-989 | Superior |

| L-733-560 | Superior |

| Fluconazole | Superior |

| Ketoconazole | Superior |

| Nystatin | Moderate |

Based on reduction of oral and fecal C. albicans CFU. capes.gov.brresearchgate.net

Pharmacological Characterization of L 693989 in Preclinical Research

Prodrug Design and Its Influence on Water Solubility and Delivery

L-693989 is a phosphate (B84403) ester prodrug of pneumocandin A. psu.edunih.gov Prodrug design is a strategy used to improve the physicochemical properties of a drug, such as water solubility, absorption, and distribution. nih.govhumanjournals.comrroij.com Poor water solubility can significantly affect the performance of drug delivery, particularly for oral administration. nih.gov By converting a poorly soluble parent drug into a more water-soluble prodrug, its delivery and bioavailability can be enhanced. nih.govhumanjournals.comrroij.com The phosphorylation of the phenolic hydroxyl group of pneumocandin A in L-693989 allows for its delivery in a soluble form, addressing the low aqueous solubility characteristic of echinocandin lipopeptides. annualreviews.org

In Vitro Interactions with Biological Membranes and Components

Echinocandins, as a class, target the fungal cell wall by inhibiting the synthesis of β-(1,3)-D-glucan, a crucial structural component of many pathogenic fungi. nih.govwikipedia.orgfrontiersin.org This inhibition compromises the structure and osmolarity of the fungal cell wall, leading to cell lysis. nih.gov Biological membranes are composed of a lipid bilayer with embedded proteins and sugars, playing vital roles in maintaining structural integrity, regulating transport, and facilitating cell interactions. nih.govnih.govbeilstein-journals.org While the primary target of L-6939989 is cell wall synthesis, interactions with fungal biological membranes are relevant to its antifungal activity, as the cell wall and membrane are closely associated structures. Studies have shown that certain antifungal peptides interact with lipid bilayers, leading to alterations in membrane function. asm.org

Structure-Activity Relationships within the Pneumocandin Class

Structure-activity relationships (SAR) are fundamental in the design and development of therapeutic peptides, exploring how structural modifications influence biological activity. frontiersin.org Key biophysical properties such as charge, hydrophobicity, and amphipathicity can determine antifungal activity. frontiersin.org

Comparison with Parent Compounds and Analogues (e.g., Pneumocandin A, Pneumocandin B0)

L-693989 is a semisynthetic derivative of pneumocandin A. psu.edunih.gov Pneumocandin B0 (also known as L-688,786) is a natural product parent compound from which many semisynthetic pneumocandins are derived. wikipedia.orgnih.govasm.org Pneumocandin A0 (L-671,329) is another pneumocandin analogue. nih.govsefh.es While pneumocandin B0 has limited water solubility, the development of prodrugs like L-693989 aimed to overcome this limitation. wikipedia.orgasm.org Comparative studies assess the potency and efficacy of these compounds.

Comparative Studies with Semisynthetic Derivatives (e.g., L-733,560, L-743,872, L-731,373)

L-733,560, L-743,872 (caspofungin), and L-731,373 are other semisynthetic derivatives of pneumocandin B0. psu.eduasm.orgnih.govpsu.edu These derivatives were developed to improve upon the properties of the parent compound and earlier derivatives like L-693989. For instance, L-731,373 and L-733,560 are described as water-soluble compounds that are significantly more potent than their parent compound, pneumocandin B0. psu.edupsu.edu L-733,560 is reported to be substantially more efficacious against P. carinii compared to pneumocandin B0 and L-693989 in rat models. asm.org L-693989 was found to be more potent than cilofungin (B1669029) in a P. carinii model. asm.orgpsu.edu

Data on the relative cross-reactivities of antibodies against L-733,560 provide some insight into structural differences affecting recognition, suggesting that modifications in the side chains influence interaction. nih.gov For example, L-731,373 showed poor cross-reactivity with antibodies against L-733,560, and L-693989 showed negligible reaction in a specific immunoassay at neutral pH. nih.gov

Advanced Research Methodologies and Perspectives for L 693989 Studies

Methodological Advancements in In Vitro Antifungal Screening

In vitro screening methods are fundamental for identifying and characterizing antifungal agents like L-693989. Recent advancements have focused on optimizing existing assays and developing high-throughput systems.

Optimization of Enzyme Inhibition Assays (e.g., Glucan Synthase Activity)

L-693989 is known to inhibit 1,3-beta-D-glucan synthase, a key enzyme in fungal cell wall synthesis. patsnap.com Optimization of enzyme inhibition assays for glucan synthase activity is critical for quantifying the potency of L-693989 and its analogs. Typically, these assays involve preparing membrane-associated synthase systems from fungal cells, such as Candida albicans. asm.org A common method measures the formation of radiolabeled trichloroacetic acid (TCA)-precipitable material from a labeled substrate like [3H]UDP-glucose. asm.org Inhibitory effects of compounds like L-693989 are determined by incubating the enzyme preparation with varying concentrations of the compound and measuring the reduction in glucan synthesis. asm.orgasm.org

While there is a good correlation between in vitro enzyme inhibition and minimum inhibitory concentrations (MICs) for some fungi like Candida albicans, this correlation may not hold for all species, such as Aspergillus. asm.orgnih.govnih.gov This highlights the need for optimized assays that accurately reflect in vivo activity.

Refinement of Whole-Cell Morphological Assays

Whole-cell morphological assays provide insights into the effects of antifungal compounds on fungal growth and structure. For lipopeptides like L-693989, which target the cell wall, these assays are particularly informative. Refinements in these methods allow for quantitative assessment of morphological changes. asm.orgnih.gov

Studies have shown that pneumocandins, including the parent compound of L-693989, cause profound changes in the hyphal growth of Aspergillus species. asm.orgnih.govnih.gov Light micrographs have revealed abnormally swollen germ tubes, highly branched hyphal tips, and the formation of distended balloon shapes in treated fungi. asm.orgnih.govnih.gov These morphological effects can be assayed quantitatively using modified broth microdilution susceptibility assay conditions. asm.orgnih.gov The endpoint in such refined assays is defined as the minimum effective concentration (MEC), which is the lowest concentration required to produce these observable morphological changes, distinguishing it from the traditional no-growth endpoint used in MIC determinations. asm.orgnih.gov The MEC assay has been shown to correlate with the inhibition of glucan synthase activity in vitro and serves as a valuable tool for assessing the activity of lipopeptides against fungi like Aspergillus that may show high MICs despite being susceptible in vivo. asm.orgnih.gov

Development of High-Throughput Microplate-Based Drug Screening Systems

High-throughput screening (HTS) systems are essential for efficiently evaluating large libraries of compounds for antifungal activity. Microplate-based formats are commonly used in HTS due to their miniaturization and automation capabilities. sintef.nonih.gov These systems allow for rapid screening of thousands of compounds and microbial interactions. sintef.nonih.gov

The development of HTS for antifungal screening involves techniques such as agar-well diffusion assays or agar-spot assays in microplates. nih.govnih.gov Advanced facilities utilize robotic screening systems for automated assay execution and cultivation in microplate formats, enabling the processing of large numbers of samples daily. sintef.no HTS in microplates can be used to evaluate various types of antifungal activity, including inhibition of planktonic growth and biofilm eradication. sintef.nomdpi.com While the provided search results discuss HTS in general for antifungal screening and drug repurposing, specific detailed findings on L-693989 using these advanced HTS microplate systems were not extensively detailed in the context of the search results. However, the principles of these systems are applicable to screening and evaluating compounds like L-693989.

Sophisticated Techniques for Fungal Cell Wall and Hyphal Ultrastructure Analysis

Detailed analysis of fungal cell wall and hyphal ultrastructure provides critical information about how antifungal agents affect fungal morphology and cellular integrity. Advanced microscopy techniques are indispensable for these studies.

Utilization of Electron Microscopy (Scanning and Transmission)

Electron microscopy, including both scanning electron microscopy (SEM) and transmission electron microscopy (TEM), offers significantly higher resolution than light microscopy, enabling detailed examination of fungal ultrastructure and cell wall changes. asm.orgnih.govnih.govmycosphere.orgfrontiersin.org These techniques are crucial for understanding the precise impact of cell wall inhibitors like L-693989.

Scanning electron microscopy (SEM) provides high-resolution images of the surface morphology of fungal hyphae and cells. researchgate.netresearchgate.netijcmas.comapsnet.orgnih.govapsnet.org SEM can reveal external structural changes, such as alterations in hyphal shape, surface texture, and the formation of abnormal structures induced by antifungal treatment. While the search results did not provide specific SEM images directly linked to L-693989 treatment, SEM is a standard technique for visualizing the external morphological effects of antifungal agents on fungal structures like hyphae and biofilms. researchgate.netijcmas.comapsnet.orgnih.govapsnet.orgapsnet.org

Transmission electron microscopy (TEM) provides detailed images of the internal ultrastructure of fungal cells, including the cell wall, organelles, and membranes. mycosphere.orgfrontiersin.orgnih.govnih.govresearchgate.netnih.gov TEM studies on Aspergillus treated with lipopeptides have confirmed that these compounds induce significant changes in cell walls. asm.orgnih.govnih.gov Electron micrographs have shown drug-treated germlings with very stubby growth, thickened cell walls, and a conspicuous dark outer layer that is particularly thick in subapical regions. asm.orgnih.govnih.gov Despite these cell wall alterations, the rest of the hyphal tip ultrastructure appeared largely unaffected, indicating a specific target for the drug. asm.orgnih.govnih.gov TEM allows for the visualization of the layers within the cell wall and the impact of glucan synthesis inhibition on its integrity and composition. nih.gov Advanced TEM techniques, such as electron tomography, can provide 3D reconstructions of fungal ultrastructure, offering even more detailed insights into the cellular organization and the effects of antifungal compounds. frontiersin.orgnih.gov

Development and Refinement of Animal Models for Fungal Infections

Animal models are crucial for evaluating the efficacy of antifungal compounds like L-693989 in a physiological setting. Refinements in these models aim to better replicate human infections and improve the predictive value of preclinical studies.

Improvements in Immunosuppressed Rodent Models (e.g., Dexamethasone-Treated Rats, CD4+ T-cell Deficient Mice)

Immunosuppressed rodent models, such as dexamethasone-treated rats, have been utilized to study the efficacy of L-693989 against fungal infections, notably Pneumocystis carinii pneumonia (PCP) and candidiasis. psu.eduasm.org Studies in dexamethasone-treated rats with acute PCP have compared the efficacy of L-693989 with other pneumocandins and related compounds. asm.org For instance, in one study, the effective dose for 90% cyst clearance (ED90) for L-693989 was determined to be 32.0 mg/kg in this model when administered orally. asm.org This research contributes to understanding the in vivo activity of L-693989 in compromised hosts susceptible to opportunistic fungal pathogens.

Optimization of Inhalation Exposure Systems for Pulmonary Drug Delivery Research

While research on pulmonary drug delivery systems is ongoing for various compounds, including antifungals, specific detailed information on the optimization of inhalation exposure systems specifically for L-693989 in the provided search results is limited. However, aerosolized L-693989 has been investigated for Pneumocystis carinii prophylaxis in rats, indicating the use of inhalation as a delivery method in some studies involving this compound. asm.org General advancements in inhalation systems for animal studies involve specialized devices to aerosolize drugs for efficient lung deposition and dose estimation based on factors like breathing frequency, tidal volume, aerosol concentration, and particle size. premierconsulting.comsonar.chnih.govresearchgate.netupperton.com

Future Trajectories for Pneumocandin Research

Future research involving pneumocandins, including insights potentially gained from studies on L-693989, focuses on understanding their mechanisms more deeply and exploring new applications and strategies to improve their effectiveness.

Elucidation of Antifungal Specificity and Selectivity Mechanisms

L-693989, as a pneumocandin, is known to inhibit glucan synthesis, a crucial component of the fungal cell wall. nih.govasm.orgfrontiersin.org This inhibition represents a primary mechanism of action. Research on lipopeptides, a class that includes pneumocandins, has shown that they cause profound morphological changes in fungi like Aspergillus fumigatus, including swollen germ tubes and abnormally branched hyphae, correlating with the inhibition of glucan synthesis. asm.org Electron microscopy has confirmed changes in cell walls, indicating specificity for this target. asm.org While the general mechanism of inhibiting glucan synthesis is established, further detailed elucidation of the specific interactions of L-693989 with fungal glucan synthase and the factors contributing to its selectivity against fungal cells compared to mammalian cells remains an area for future investigation.

Investigating Novel Applications as a Research Tool

L-693989 has been mentioned in the context of biochemical research aimed at understanding metabolic pathways in Pneumocystis. uc.edu This suggests a potential application of L-6939989 as a research tool to probe specific biological processes in fungal or protistan organisms, particularly those involving glucan synthesis or related pathways. Further investigation into how L-693989 can be utilized to study fungal biology, resistance mechanisms, or the development of new antifungal targets represents a potential future trajectory.

Strategies for Bridging In Vitro and In Vivo Efficacy Discrepancies

A notable observation with lipopeptide antifungals, including L-693989, is the discrepancy between their in vitro activity (often showing high MICs in standard broth dilution tests) and their demonstrated efficacy in vivo against infections like Aspergillus. asm.org For Aspergillus, compounds like L-693989 may appear inactive in vitro based on growth inhibition but exert significant morphological effects that correlate with in vivo activity. asm.org Defining endpoints based on morphological effects, termed minimum effective concentration (MEC), has been proposed as a way to better correlate in vitro and in vivo findings for these compounds. asm.org Strategies for bridging these in vitro-in vivo discrepancies for L-693989 and other pneumocandins involve refining in vitro susceptibility testing methods to better capture the relevant biological effects and further understanding the host-pathogen interactions and pharmacokinetic/pharmacodynamic factors that influence efficacy in vivo.

Continued Development of More Potent Semisynthetic Pneumocandins

L-693989 is characterized as a semisynthetic pneumocandin, specifically identified as a phosphate (B84403) ester prodrug of pneumocandin B0 (L-688,786). thegoodscentscompany.comctdbase.orgmedchemexpress.comnih.gov Pneumocandin B0 serves as the natural product parent compound from which various semisynthetic derivatives, including L-693989, are derived. ctdbase.orgresearchgate.net The synthesis of L-693989 represented an early strategy to address the challenge of poor water solubility inherent to the native pneumocandin class, thereby facilitating its delivery in a soluble form. ctdbase.orgmedchemexpress.com

Research into L-693989 has primarily focused on its efficacy against fungal pathogens, particularly Pneumocystis carinii and Candida species, in animal models. Studies in rat models of Pneumocystis carinii pneumonia (PCP) have demonstrated L-693989 to be a potent antipneumocystis agent. nih.gov It has been shown to inhibit the development of P. carinii cysts and effectively prevent the onset of PCP in prophylactic studies conducted in rats.

Comparative studies evaluating the potency of L-693989 alongside other pneumocandin derivatives have provided insights into the advancements in semisynthetic modifications. While L-693989 exhibited efficacy, subsequent development led to newer semisynthetic pneumocandins, such as L-733,560, L-731,373, and L-705,589. These newer compounds, characterized by modifications to the peptide core of pneumocandin B0, often involving the addition of charged amino groups, have demonstrated substantially improved water solubility and significantly enhanced efficacy against P. carinii and an expanded spectrum of antifungal activity compared to their parent compound and earlier derivatives like L-693989. ctdbase.orgfrontiersin.org

For instance, in studies using immunocompromised rat models for PCP, L-733,560 showed a 90% effective dose (ED90) against P. carinii cysts of 0.01 mg/kg, whereas L-693989 had an ED90 of 0.15 mg/kg. ctdbase.org This indicates that L-733,560 was approximately 15 times more potent than L-693989 in this specific model. ctdbase.org Similarly, cilofungin (B1669029) was found to be significantly less potent than L-693989 in a PCP model. nih.gov

Beyond P. carinii, L-693989 has also been evaluated in models of candidiasis and aspergillosis. In animal models of candidiasis, L-693989 had a 90% minimum effective dose of 3.0 mg/kg. thegoodscentscompany.comnih.gov Furthermore, L-693989 has shown in vivo efficacy against Aspergillus infections in murine models, which is notable given that standard broth dilution minimum inhibitory concentration (MIC) tests often show poor activity for this class of compounds against Aspergillus species. nih.govasm.org

Research methodologies employed in the study of L-693989 and other pneumocandins include various in vivo animal models, such as rat models for PCP and candidiasis, and murine models for aspergillosis and candidiasis, to assess efficacy. thegoodscentscompany.comctdbase.orgnih.govnih.govfrontiersin.org In vitro studies have involved assays to measure the inhibition of β-(1,3)-D-glucan synthase, the primary target of pneumocandins, and evaluation of morphological changes induced in fungi like Aspergillus. medchemexpress.comnih.govresearchgate.netasm.org Techniques such as using radiolabeled compounds have been utilized to study the delivery and clearance of L-693989. The quantification of P. carinii organisms in studies has also involved the use of specific DNA probes. ctdbase.orgfrontiersin.org Immunochemical methods, including enzyme-linked immunosorbent assay (ELISA), have been explored for detecting pneumocandins, although challenges with binding and potential degradation at certain pH levels have been noted for compounds like L-693989. targetmol.com

The continued development efforts, building upon the knowledge gained from compounds like L-693989, have led to the identification of newer semisynthetic pneumocandins with improved properties, including enhanced potency and water solubility, contributing to the advancement of antifungal therapeutics. ctdbase.orgfrontiersin.org

Summary of Efficacy Findings in Animal Models

| Compound | Model | Measure | Value (mg/kg) | Citation |

| L-693989 | P. carinii pneumonia (rat) | 90% Effective Dose | 0.15 | thegoodscentscompany.comnih.gov |

| L-693989 | Candidiasis (animal) | 90% Minimum Effective Dose | 3.0 | thegoodscentscompany.comnih.gov |

| L-733,560 | P. carinii cysts (rat, parenteral) | 90% Effective Dose | 0.01 | ctdbase.orgfrontiersin.org |

| L-733,560 | P. carinii pneumonia (rat, oral) | 90% Effective Dose | 2.2 (b.i.d.) | ctdbase.orgfrontiersin.org |

| L-731,373 | P. carinii infections (rat, oral) | ED90 for cyst clearance | 4.0 (b.i.d.) | ctdbase.org |

| L-705,589 | P. carinii infections (rat, oral) | ED90 for cyst clearance | 5.0 (b.i.d.) | ctdbase.org |

| L-693989 | P. carinii infections (rat, oral) | ED90 for cyst clearance | 32.0 (b.i.d.) | ctdbase.org |

| Cilofungin | P. carinii (model) | Potency relative to L-693989 | At least 15 times less potent | nih.gov |

| Cilofungin | P. carinii cysts (rat, parenteral) | 90% Effective Dose | 3.0 | ctdbase.org |

Note: ED90 refers to the dose effective in 90% of subjects.

Q & A

Q. What are the key structural and functional characteristics of L 693989 that distinguish it from other pneumocandins?

this compound is a novel pneumocandin, a class of antifungal agents known for inhibiting β-(1,3)-D-glucan synthase. Its structural uniqueness lies in its cyclic hexapeptide core with a fatty acyl side chain, critical for binding to fungal cell walls. Primary identification involves spectroscopic techniques (e.g., NMR and mass spectrometry) and comparative bioactivity assays against reference compounds like L 691,121 . Researchers should prioritize purity verification (>95% via HPLC) and stability testing under physiological conditions to confirm functional integrity .

Q. How can researchers design initial bioactivity assays to evaluate this compound’s antifungal efficacy?

Begin with in vitro susceptibility testing against clinically relevant fungal strains (e.g., Candida spp., Aspergillus spp.) using standardized protocols like CLSI M27/M37. Include dose-response curves to determine minimum inhibitory concentrations (MICs) and assess time-kill kinetics. Use positive controls (e.g., caspofungin) and validate results via triplicate experiments to ensure reproducibility. Secondary assays should evaluate cytotoxicity in mammalian cell lines to establish selectivity indices .

Q. What methodologies are recommended for synthesizing and characterizing this compound in academic settings?

Synthesis protocols should follow solid-phase peptide synthesis (SPPS) for the cyclic hexapeptide core, followed by lipidation of the side chain. Characterization requires:

- Purity analysis : Reverse-phase HPLC with UV detection.

- Structural confirmation : High-resolution mass spectrometry (HRMS) and 2D NMR (COSY, NOESY).

- Functional validation : Circular dichroism (CD) to confirm secondary structure stability under varying pH/temperature conditions .

Advanced Research Questions

Q. How should researchers address contradictions in this compound’s efficacy data across different fungal strains?

Contradictions often arise from strain-specific genetic variations (e.g., glucan synthase mutations) or experimental conditions (e.g., inoculum size, growth media). To resolve this:

Q. What strategies optimize this compound’s formulation for in vivo pharmacokinetic studies?

Challenges include poor aqueous solubility and enzymatic degradation. Solutions:

- Nanoparticle encapsulation : Use polylactic-co-glycolic acid (PLGA) nanoparticles to enhance bioavailability.

- Prodrug modification : Introduce esterase-sensitive moieties to improve plasma stability.

- Pharmacokinetic profiling : Conduct LC-MS/MS-based assays to measure plasma half-life, tissue distribution, and metabolite identification in rodent models .

Q. How can researchers design a robust comparative study between this compound and its analogs (e.g., L 691,121)?

- Hypothesis-driven design : Compare MICs, toxicity profiles, and resistance emergence rates.

- Structural-activity relationship (SAR) analysis : Use molecular docking simulations to map interactions with glucan synthase.

- Longitudinal studies : Monitor resistance development via serial passage assays over 30+ generations .

Q. What advanced techniques validate this compound’s mechanism of action in resistant fungal isolates?

- Transcriptomic profiling : RNA-seq to identify differentially expressed genes in treated vs. untreated resistant strains.

- Enzymatic assays : Measure glucan synthase activity in cell-free extracts using radiolabeled UDP-glucose.

- Cryo-EM : Visualize this compound’s binding to glucan synthase at near-atomic resolution .

Methodological Guidance for Data Interpretation

Q. How should researchers analyze conflicting data on this compound’s synergy with other antifungals?

Use checkerboard assays to calculate fractional inhibitory concentration indices (FICIs). Interpret synergy (FICI ≤0.5) or antagonism (FICI >4) via isobologram analysis. Validate findings with in vivo infection models (e.g., murine candidiasis) to assess clinical relevance .

Q. What statistical frameworks are appropriate for longitudinal studies on this compound’s resistance development?

Apply mixed-effects models to account for repeated measures and variability between fungal populations. Use Kaplan-Meier survival analysis for time-to-resistance endpoints and Cox proportional hazards models to identify risk factors .

Ethical and Reproducibility Considerations

Q. How can researchers ensure reproducibility when publishing this compound-related findings?

- Detailed methods : Include step-by-step synthesis protocols, assay conditions, and raw data in supplementary materials.

- Code sharing : Provide scripts for statistical analysis (e.g., R/Python).

- Material deposition : Submit synthetic intermediates to repositories like Addgene or PubChem .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.